molecular formula C26H29ClN4O4S B2444543 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1330286-35-5

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2444543
CAS No.: 1330286-35-5
M. Wt: 529.05
InChI Key: JWVAQSCZGYCXMH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzothiazole ring (6-methylbenzo[d]thiazol-2-yl), and a morpholine ring (3-morpholinopropyl). These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its functional groups. The presence of the pyrrolidinone, benzothiazole, and morpholine rings would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, while the benzothiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar pyrrolidinone and morpholine rings could potentially influence the compound’s solubility .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds were synthesized, including thiazolopyrimidines and oxadiazepines, with the aim of evaluating their analgesic and anti-inflammatory activities. These compounds demonstrated significant inhibitory activity and were compared with standard drugs like sodium diclofenac for their effectiveness (Abu‐Hashem et al., 2020).

Chemical Reactions and Derivatives

  • Research on pyrimidine derivatives led to the synthesis of compounds involving thiazole and morpholine, exploring their reaction mechanisms and potential applications (Takamizawa et al., 1968).

Serotonin Receptor Antagonists

  • Studies on benzamide derivatives bearing heteroalicyclic rings examined their serotonin-3 (5-HT3) receptor antagonistic activity. This research highlighted the potential of these compounds in modulating serotonin receptors, with implications for treating conditions related to serotonin dysregulation (Harada et al., 1995).

Anticancer Properties

  • A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies are crucial in the ongoing search for more effective cancer treatments (Ravinaik et al., 2021).

Antipsychotic Potential

  • Research into heterocyclic carboxamides aimed at developing potential antipsychotic agents. These studies focused on their binding to dopamine and serotonin receptors, highlighting their potential use in psychiatric medication (Norman et al., 1996).

Antifungal Agents

  • Synthesis of new benzamide derivatives with potential antifungal properties was explored. This research contributes to the development of new treatments for fungal infections (Narayana et al., 2004).

Future Directions

Future research on the compound could potentially involve studying its synthesis, reactivity, and biological activity. Additionally, the compound’s physical and chemical properties could be further investigated .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S.ClH/c1-18-3-8-21-22(17-18)35-26(27-21)29(12-2-11-28-13-15-34-16-14-28)25(33)19-4-6-20(7-5-19)30-23(31)9-10-24(30)32;/h3-8,17H,2,9-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVAQSCZGYCXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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